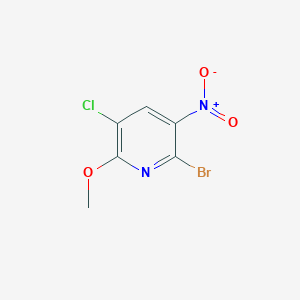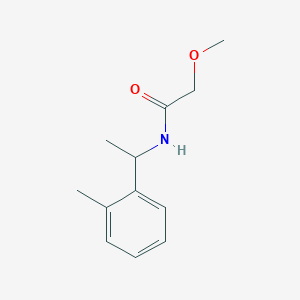![molecular formula C7H10Cl2N4 B14903746 5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system. Subsequent functionalization steps introduce the methanamine group, followed by conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale cyclization reactions, purification steps such as recrystallization or chromatography, and final conversion to the dihydrochloride salt to enhance stability and solubility.
化学反应分析
Types of Reactions
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolopyrimidine ring.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: A structurally related compound with potential kinase inhibitory properties.
Uniqueness
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.
属性
分子式 |
C7H10Cl2N4 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-7-5(1-2-9-7)10-4-11-6;;/h1-2,4,9H,3,8H2;2*1H |
InChI 键 |
JLCLKTDAJOZVNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1N=CN=C2CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



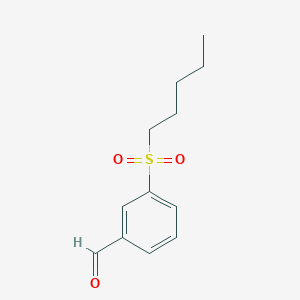
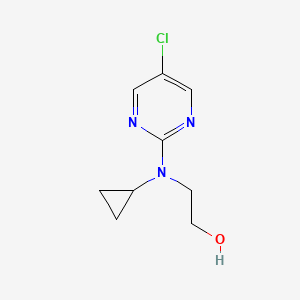
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
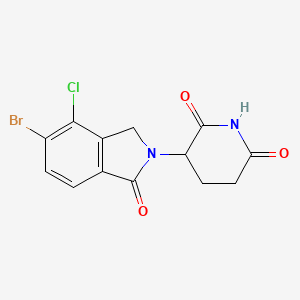
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)

